5-Butylbarbituric acid

Beschreibung

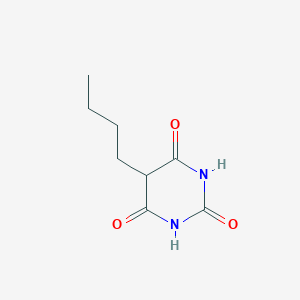

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-butyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-2-3-4-5-6(11)9-8(13)10-7(5)12/h5H,2-4H2,1H3,(H2,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTKIZIQFMHVTRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C(=O)NC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062085 | |

| Record name | 5-Butyl barbituric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1953-33-9 | |

| Record name | 5-Butyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1953-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Butyl barbituric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001953339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Butylbarbituric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120724 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Butylbarbituric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32314 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Butyl barbituric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-butyl-1H,3H,5H-pyrimidine-2,4,6-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.165 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-BUTYL BARBITURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0Z1Q56YCM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Butylbarbituric Acid (CAS: 1953-33-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Butylbarbituric acid, a derivative of barbituric acid. The information presented herein is intended to support research and development activities by providing detailed chemical, physical, and toxicological data, along with experimental protocols and a mechanistic overview of its biological activity.

Chemical and Physical Properties

5-Butylbarbituric acid, with the CAS number 1953-33-9, is an organic compound belonging to the barbiturate (B1230296) class.[1][2] It serves as a key intermediate in the synthesis of more complex molecules and novel barbiturate derivatives.[1] The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1953-33-9 | [1][2][3] |

| Molecular Formula | C₈H₁₂N₂O₃ | [1][3] |

| Molecular Weight | 184.19 g/mol | [1][3] |

| IUPAC Name | 5-butyl-1,3-diazinane-2,4,6-trione | [3] |

| Appearance | White solid (powder, crystalline) | [2] |

| Melting Point | 204–208 °C | [2] |

| Solubility | Recrystallization from hot water is effective. Also soluble in ethanol (B145695), ethyl acetate, and benzene.[1] | |

| pKa | The pKa of the parent compound, barbituric acid, is 4.01. The specific pKa for 5-Butylbarbituric acid is not readily available in the searched literature. | [4] |

Synthesis and Characterization

The most common method for synthesizing 5-Butylbarbituric acid is through the condensation of a butyl-substituted malonic ester with urea (B33335) in the presence of a base, such as sodium ethoxide.[1]

Experimental Protocol: Synthesis of 5-Butylbarbituric Acid

This protocol is based on the classical synthesis of barbituric acids.

Materials:

-

Diethyl n-butylmalonate

-

Urea

-

Sodium metal

-

Absolute ethanol

-

Hydrochloric acid

-

Water

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve finely cut sodium metal in absolute ethanol under an inert atmosphere. The reaction is exothermic and should be cooled as needed.

-

Condensation Reaction: To the freshly prepared sodium ethoxide solution, add diethyl n-butylmalonate, followed by a solution of dry urea in hot absolute ethanol.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle or oil bath. The reaction time can vary, but several hours are typically required. A white solid may precipitate during the reaction.

-

Work-up: After the reaction is complete, add hot water to dissolve the solid. Acidify the solution with hydrochloric acid until it is acidic to litmus (B1172312) paper.

-

Crystallization: Cool the clear solution in an ice bath to induce crystallization of 5-Butylbarbituric acid.

-

Isolation and Purification: Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with cold water. The crude product can be further purified by recrystallization from hot water or ethanol.[1]

-

Drying: Dry the purified product in a vacuum oven.

Characterization:

-

Infrared (IR) Spectroscopy: The IR spectrum of 5-Butylbarbituric acid is expected to show strong absorption bands for the carbonyl (C=O) groups in the range of 1700-1750 cm⁻¹ and a characteristic N-H stretching band around 3200 cm⁻¹.[1]

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to its molecular weight (184.19 g/mol ).[1] Characteristic fragmentation patterns can further confirm the structure.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the butyl group and the barbiturate ring.

Mechanism of Action and Signaling Pathway

Like other barbiturates, 5-Butylbarbituric acid is a non-selective central nervous system (CNS) depressant.[1] Its primary mechanism of action involves the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor.[1]

Barbiturates bind to a specific site on the GABA-A receptor, which is a ligand-gated ion channel. This binding allosterically modulates the receptor, increasing the duration of the opening of the associated chloride (Cl⁻) channel when GABA is also bound.[1] The influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential, thus producing a depressant effect on the CNS.

At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA, and can also block the channel.[5][6] The affinity and efficacy of these actions can vary depending on the subunit composition of the GABA-A receptor.[7]

Toxicological Data

While specific LD50 data for 5-Butylbarbituric acid was not found in the search results, data for related compounds are available and provide an indication of its potential toxicity. It is important to note that toxicity can vary significantly between different barbiturate derivatives.

| Compound | Route of Exposure | Species | Dose | Reference(s) |

| 5-sec-Butyl-5-(butylthiomethyl)barbituric acid, sodium salt | Intraperitoneal | Mouse | LD50: 244 mg/kg | [8] |

| 5-sec-Butyl-5-(butylthiomethyl)barbituric acid, sodium salt | Intravenous | Rabbit | LD50: 44 mg/kg | [8] |

| 5-Butyl-5-ethyl-1-methylbarbituric acid, sodium salt, (+-)- | Intravenous | Rat | LDLo: 70 mg/kg | [9] |

According to a safety data sheet, 5-n-Butylbarbituric acid does not meet the criteria for classification as acutely toxic, a skin or eye irritant, a respiratory or skin sensitizer, mutagenic, or carcinogenic under Regulation (EC) No 1272/2008.[2] However, as with all chemical compounds, it should be handled with appropriate safety precautions in a laboratory setting.

Applications in Research

5-Butylbarbituric acid and its derivatives are subjects of ongoing research. The pyrimidine-2,4,6-trione scaffold is being investigated for the development of new therapeutic agents.[1] Studies have explored its potential neuroprotective effects in models of Amyotrophic Lateral Sclerosis (ALS).[1] Furthermore, structural analogs have shown anticonvulsant activity at doses below the hypnotic range, indicating the importance of the butyl-substituted core in differentiating biological mechanisms.[1] Research applications also include studies on its radical-scavenging and antioxidant properties.[1]

Experimental Workflow for Synthesis and Analysis

The following diagram outlines a typical workflow for the synthesis and analysis of 5-Butylbarbituric acid in a research setting.

References

- 1. 5-Butylbarbituric Acid|CAS 1953-33-9 [benchchem.com]

- 2. chemos.de [chemos.de]

- 3. 5-Butyl barbituric acid | C8H12N2O3 | CID 74771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Barbituric acid - Wikipedia [en.wikipedia.org]

- 5. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Distinct Structural Changes in the GABAA Receptor Elicited by Pentobarbital and GABA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Barbiturate interactions at the human GABAA receptor: dependence on receptor subunit combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. RTECS NUMBER-CQ1495000-Chemical Toxicity Database [drugfuture.com]

- 9. RTECS NUMBER-CQ1950400-Chemical Toxicity Database [drugfuture.com]

An In-depth Technical Guide to 5-Butylbarbituric Acid

Abstract

5-Butylbarbituric acid is an organic compound and a derivative of barbituric acid, characterized by the molecular formula C₈H₁₂N₂O₃. While not pharmacologically active itself, it serves as a crucial synthetic intermediate and a research chemical for developing more complex molecules and novel barbiturate (B1230296) derivatives. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and analytical characterization. Furthermore, it explores the broader biological context of the barbiturate class, including their mechanism of action as central nervous system depressants and their role in modulating the GABAₐ receptor. This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry.

Chemical Identity and Physicochemical Properties

5-Butylbarbituric acid is systematically known as 5-butyl-1,3-diazinane-2,4,6-trione. Its core structure is the pyrimidine-2,4,6-trione scaffold, which is a subject of investigation for developing new therapeutic agents. Key identifiers and properties are summarized in the tables below.

Table 1: Identifiers for 5-Butylbarbituric Acid

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | 5-butyl-1,3-diazinane-2,4,6-trione | |

| CAS Number | 1953-33-9 | |

| Molecular Formula | C₈H₁₂N₂O₃ | |

| InChIKey | HTKIZIQFMHVTRJ-UHFFFAOYSA-N |

| Synonyms | 5-butyl barbituric acid, NSC 32314 | |

Table 2: Physicochemical Properties of 5-Butylbarbituric Acid

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 184.19 g/mol | |

| Appearance | White, crystalline powder | |

| Melting Point | 204 - 208 °C | |

| Calculated LogP | 1.78 | |

| Topological Polar Surface Area | 75.3 Ų |

| Purity (Typical) | >95% (Research Grade) | |

Synthesis and Analytical Characterization

The synthesis and subsequent purification and analysis are critical steps in the utilization of 5-butylbarbituric acid for research and development.

Synthesis Protocol: Condensation Reaction

The classical and most common method for synthesizing 5-substituted barbituric acids is through the condensation of a substituted malonic ester with urea (B33335) in the presence of a strong base.

Experimental Protocol: Synthesis of 5-Butylbarbituric Acid

-

Objective: To synthesize 5-Butylbarbituric acid via condensation of diethyl n-butylmalonate and urea.

-

Materials:

-

Diethyl n-butylmalonate

-

Urea

-

Sodium ethoxide (base)

-

Absolute ethanol (B145695) (solvent)

-

Hydrochloric acid (for acidification)

-

Distilled water

-

-

Methodology:

-

A solution of sodium ethoxide in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a stirring mechanism.

-

Diethyl n-butylmalonate is added dropwise to the stirred solution.

-

Urea, dissolved in a minimum amount of warm absolute ethanol, is then added to the reaction mixture.

-

The mixture is heated to reflux and maintained at this temperature for several hours with continuous stirring to facilitate the condensation reaction.

-

After the reaction is complete, the solvent (ethanol) is removed under reduced pressure.

-

The remaining residue is dissolved in water and filtered to remove any insoluble impurities.

-

The aqueous solution is then cooled in an ice bath and acidified with hydrochloric acid until the product precipitates out of the solution.

-

The crude 5-Butylbarbituric acid is collected by vacuum filtration and washed with cold water.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as hot water or ethanol, to yield a pure crystalline solid.

-

The purity of the final product is confirmed by its sharp melting point and analytical techniques.

-

Caption: Classical synthetic workflow for 5-Butylbarbituric acid.

Analytical Characterization

Confirming the structure and purity of the synthesized compound is essential. A combination of spectroscopic and chromatographic methods is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the presence and connectivity of the butyl group and the integrity of the barbituric acid backbone.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) validates the molecular weight and elemental composition (C₈H₁₂N₂O₃). The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns that serve as a molecular fingerprint.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. The spectrum of 5-Butylbarbituric acid exhibits characteristic strong absorption bands for the carbonyl (C=O) groups in the 1700-1750 cm⁻¹ region and N-H stretching bands around 3200 cm⁻¹.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the final product, which is typically expected to be >95% for research applications. A common method involves a C18 column with a mobile phase consisting of an acetonitrile (B52724) and water mixture.

Table 3: Key Analytical Data for 5-Butylbarbituric Acid

| Analytical Technique | Observed Feature | Reference |

|---|---|---|

| HRMS | Confirms molecular formula C₈H₁₂N₂O₃ | |

| IR Spectroscopy | C=O stretching: ~1745 cm⁻¹N-H stretching: ~3200 cm⁻¹ |

| Predicted MS Adducts (m/z) | [M+H]⁺: 185.09208[M+Na]⁺: 207.07402[M-H]⁻: 183.07752 | |

Biological Activity and Mechanism of Action

While 5-Butylbarbituric acid is primarily a synthetic intermediate, its core structure is representative of the barbiturate class of drugs, which are known central nervous system (CNS) depressants.

Pharmacological Context

Barbiturates produce a wide range of effects, from mild sedation to general anesthesia. Their use as sedative-hypnotics has largely been superseded by benzodiazepines due to a lower therapeutic index and higher risk of overdose. However, they remain in use for specific indications such as epilepsy (e.g., phenobarbital) and anesthesia (e.g., thiopental). Structural analogues of 5-Butylbarbituric acid, such as 5-phenyl-5-butyl barbituric acid, have shown marked anticonvulsant activity. Furthermore, the pyrimidine-2,4,6-trione scaffold is being investigated for potential neuroprotective effects.

Mechanism of Action at the GABAₐ Receptor

The primary mechanism of action for barbiturates involves their interaction with the GABAₐ receptor, the principal inhibitory neurotransmitter receptor in the brain.

Barbiturates act as positive allosteric modulators of the GABAₐ receptor. They bind to a site on the receptor that is distinct from the binding sites for both GABA and benzodiazepines. This binding potentiates the effect of GABA by increasing the duration of the chloride ion channel opening. The resulting influx of chloride ions into the neuron leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential and thus causing CNS depression. At higher concentrations, barbiturates can also directly activate the GABAₐ receptor, contributing to their higher toxicity in overdose compared to benzodiazepines. Additionally, some barbiturates may also block excitatory AMPA receptors, further contributing to their overall CNS depressant effects.

Caption: Mechanism of barbiturate action at the GABAₐ receptor.

Applications in Research and Drug Development

5-Butylbarbituric acid is a valuable tool for researchers. Its primary applications include:

-

Synthetic Building Block: It serves as a precursor for the synthesis of more complex, often pharmacologically active, barbiturate derivatives. The butyl group at the C5 position can be a starting point for further chemical modifications.

-

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of related compounds, researchers can investigate how modifications to the butyl group or other parts of the molecule affect biological activity. This is crucial for optimizing lead compounds in drug discovery, particularly for anticonvulsant and neuroprotective agents.

-

Research Probe: The compound and its derivatives can be used to study the pharmacology of the GABAₐ receptor and to explore potential therapeutic applications related to CNS disorders and oxidative stress.

Safety and Handling

As a laboratory chemical, 5-Butylbarbituric acid should be handled with appropriate care. According to aggregated GHS information, it may be harmful if swallowed and may cause skin and serious eye irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a lab coat.

-

Handling: Use in a well-ventilated area. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a dry, cool place.

This information is for research purposes only and is not intended for human or veterinary use.

5-Butylbarbituric acid mechanism of action in the CNS

An In-depth Technical Guide on the Core Mechanism of Action of 5-Butylbarbituric Acid in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Butylbarbituric acid, also known as butobarbital, is a member of the barbiturate (B1230296) class of drugs, which exerts its primary effects as a central nervous system (CNS) depressant. Its mechanism of action is multifaceted, though it predominantly involves the potentiation of inhibitory neurotransmission mediated by the γ-aminobutyric acid type A (GABA-A) receptor. At higher concentrations, it can also directly activate these receptors and modulate the function of other ligand-gated ion channels, including excitatory glutamate (B1630785) receptors. This technical guide provides a detailed examination of the molecular mechanisms underlying the sedative, hypnotic, and anticonvulsant properties of 5-Butylbarbituric acid and related barbiturates, summarizes key quantitative data from preclinical studies, and presents detailed protocols for essential experimental procedures used in its pharmacological characterization.

Primary Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor

The principal mechanism through which 5-Butylbarbituric acid and other barbiturates depress the CNS is by enhancing the action of GABA, the primary inhibitory neurotransmitter in the brain[1][2][3]. This is achieved through positive allosteric modulation of the GABA-A receptor, a ligand-gated chloride ion channel[4][5].

1.1. The GABA-A Receptor Complex

The GABA-A receptor is a pentameric protein complex that forms a central pore permeable to chloride ions (Cl⁻)[6]. The receptor is composed of various subunit combinations (e.g., α, β, γ), which determine its pharmacological properties[6]. Barbiturates bind to a specific site on the GABA-A receptor, which is distinct from the binding sites for GABA and benzodiazepines[3][4].

1.2. Enhancement of GABAergic Neurotransmission

Upon binding of GABA to its receptor, the chloride channel opens, leading to an influx of Cl⁻ into the neuron. This influx hyperpolarizes the cell membrane, making the neuron less likely to fire an action potential and thus inhibiting neurotransmission[2][5]. 5-Butylbarbituric acid potentiates this effect by binding to its allosteric site and prolonging the duration of the Cl⁻ channel opening, which increases the total influx of chloride ions for each GABA binding event[4]. This contrasts with benzodiazepines, which increase the frequency of channel opening but do not affect the duration[7].

1.3. Direct Agonism at High Concentrations

At higher, anesthetic concentrations, barbiturates can act as direct agonists of the GABA-A receptor, opening the chloride channel even in the absence of GABA[4][8]. This direct gating of the channel leads to a profound and widespread depression of the CNS, which accounts for the anesthetic effects and the higher toxicity of barbiturates in overdose compared to benzodiazepines[4].

Caption: Primary mechanism of 5-Butylbarbituric acid at the GABA-A receptor.

Secondary Mechanisms of Action

In addition to their primary effects on GABA-A receptors, barbiturates can also influence other neurotransmitter systems, which contributes to their overall pharmacological profile.

2.1. Inhibition of Excitatory Neurotransmission

Barbiturates have been shown to inhibit the function of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are subtypes of ionotropic glutamate receptors[4][9]. Glutamate is the principal excitatory neurotransmitter in the CNS. By blocking these receptors, barbiturates reduce excitatory neurotransmission, further contributing to CNS depression[4][9].

2.2. Modulation of Voltage-Gated Ion Channels

At higher concentrations, barbiturates can also block voltage-gated sodium and calcium channels[5][9][10]. The inhibition of these channels can reduce neuronal excitability and neurotransmitter release, which may play a role in the anticonvulsant and anesthetic properties of these drugs.

Caption: Secondary inhibitory mechanisms of 5-Butylbarbituric acid.

Quantitative Data Summary

While specific quantitative data for 5-Butylbarbituric acid is limited in the literature, data from related barbiturates such as pentobarbital (B6593769) and phenobarbital (B1680315) provide valuable insights into the potency and efficacy of this drug class.

Table 1: Potentiation and Direct Activation of GABA-A Receptors by Barbiturates

| Compound | Action | Preparation | EC₅₀ | Reference |

|---|---|---|---|---|

| Pentobarbital | Potentiation of GABAergic IPSCs | Rat Neocortical Slices | 41 µM | [8] |

| Amobarbital | Potentiation of GABAergic IPSCs | Rat Neocortical Slices | 103 µM | [8] |

| Phenobarbital | Potentiation of GABAergic IPSCs | Rat Neocortical Slices | 144 µM | [8] |

| Pentobarbital | Direct Activation of Cl⁻ Current | Cultured Rat Hippocampal Neurons | 330 µM | [3] |

| Phenobarbital | Direct Activation of Cl⁻ Current | Cultured Rat Hippocampal Neurons | 3000 µM |[3] |

Table 2: Inhibition of Other Receptors and Channels by Barbiturates | Compound | Target | Action | Preparation | IC₅₀ | Reference | | :--- | :--- | :--- | :--- | :--- | | Butabarbital | Nicotinic Acetylcholine Receptor | Inhibition of [¹⁴C]amobarbital binding | Torpedo nobiliana membranes | 690 µM |[11] | | Thiopental | AMPA Receptor | Inhibition of kainate-induced current | Cultured Rat Cortical Neurons | 49.3 µM |[12] | | Pentobarbital | AMPA Receptor (GluR2-containing) | Inhibition of kainate-induced current | Mouse Hippocampal Neurons | 51 µM |[13] | | Pentobarbital | Voltage-gated Na⁺ Channel | Reduction of channel open-time | Human Brain Synaptosomes | 610-750 µM |[5] |

Detailed Experimental Protocols

4.1. Radioligand Binding Assay for GABA-A Receptor

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound like 5-Butylbarbituric acid for the GABA-A receptor.

Caption: Workflow for a GABA-A receptor radioligand binding assay.

Methodology:

-

Membrane Preparation:

-

Homogenize whole rat brains in 10 volumes of ice-cold 0.32 M sucrose buffer[5].

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and debris[1].

-

Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction[5].

-

Wash the pellet by resuspending in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuging three more times to remove endogenous GABA[5].

-

Resuspend the final pellet in a known volume of buffer and determine the protein concentration.

-

-

Binding Assay:

-

In triplicate, add the following to assay tubes: 50 µL of varying concentrations of 5-Butylbarbituric acid, 50 µL of [³H]muscimol (a high-affinity GABA-A agonist, final concentration ~5 nM), and 400 µL of the membrane preparation (0.1-0.2 mg protein)[4][5].

-

For determining non-specific binding, replace the test compound with a high concentration of unlabeled GABA (10 mM)[4].

-

For total binding, replace the test compound with buffer.

-

Incubate the tubes at 4°C for 45-60 minutes[4].

-

-

Data Analysis:

-

Terminate the reaction by rapid filtration through glass fiber filters, washing three times with ice-cold buffer to separate bound from unbound radioligand[1].

-

Quantify the radioactivity trapped on the filters using a liquid scintillation counter[5].

-

Calculate the half-maximal inhibitory concentration (IC₅₀) from the competition curve.

-

Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant[14].

-

4.2. Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the recording of GABA-A receptor-mediated currents from cultured neurons to assess the modulatory effects of 5-Butylbarbituric acid.

Methodology:

-

Cell Preparation:

-

Plate dissociated neurons (e.g., from rodent hippocampus or cortex) onto coverslips a few days prior to recording[11].

-

-

Recording Setup:

-

Place a coverslip in a recording chamber on an inverted microscope and perfuse with an external solution (e.g., 140 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES, 16 mM glucose, pH 7.4)[9].

-

Pull a recording pipette from a borosilicate glass capillary to a resistance of 3-7 MΩ[11].

-

Fill the pipette with an internal solution containing a high chloride concentration (e.g., 124 mM CsCl, 20 mM TEA, 2 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, 4 mM ATP, 0.1 mM GTP, pH 7.2) to isolate Cl⁻ currents[9].

-

-

Recording Procedure:

-

Approach a neuron with the recording pipette while applying light positive pressure[3].

-

Upon touching the cell membrane, release the pressure to form a high-resistance (>1 GΩ) seal[3].

-

Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration[11].

-

Clamp the membrane potential at -70 mV[9].

-

-

Data Acquisition and Analysis:

-

Apply a low concentration of GABA (e.g., 3 µM, near the EC₂₀) via a perfusion system to elicit a baseline current[9].

-

Co-apply the same concentration of GABA with varying concentrations of 5-Butylbarbituric acid to measure the potentiation of the current[9].

-

Calculate the potentiation as the percentage increase in current amplitude compared to the baseline GABA response.

-

Plot the potentiation against the concentration of 5-Butylbarbituric acid to determine the half-maximal effective concentration (EC₅₀).

-

Conclusion

The primary mechanism of action of 5-Butylbarbituric acid in the CNS is the positive allosteric modulation of GABA-A receptors, leading to an enhancement of inhibitory neurotransmission. This is achieved by increasing the duration of GABA-activated chloride channel opening. At higher concentrations, it can directly activate these receptors and also inhibit excitatory neurotransmission by blocking glutamate receptors. This multifaceted pharmacological profile underlies its clinical use as a sedative-hypnotic and anticonvulsant. The experimental protocols detailed herein provide a framework for the continued investigation of this and other neurologically active compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. docs.axolbio.com [docs.axolbio.com]

- 4. benchchem.com [benchchem.com]

- 5. PDSP - GABA [kidbdev.med.unc.edu]

- 6. Video: Whole-cell Currents Induced by Puff Application of GABA in Brain Slices [jove.com]

- 7. Kinetic and Structural Determinants for GABA-A Receptor Potentiation by Neuroactive Steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 9. Recording of GABA-Gated Currents. [bio-protocol.org]

- 10. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 12. Comparison of the effects of convulsant and depressant barbiturate stereoisomers on AMPA-type glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Blockade of glutamate receptors and barbiturate anesthesia: increased sensitivity to pentobarbital-induced anesthesia despite reduced inhibition of AMPA receptors in GluR2 null mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Assay in Summary_ki [bdb99.ucsd.edu]

5-Butylbarbituric Acid: A Technical Guide to Solubility and pKa Determination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 5-butylbarbituric acid, specifically focusing on its solubility and acid dissociation constant (pKa). Due to a lack of publicly available experimental data for 5-butylbarbituric acid, this document outlines the established methodologies for determining these critical parameters. Furthermore, data for the parent compound, barbituric acid, is provided for comparative context. The guide also details the primary signaling pathway associated with barbiturates.

Physicochemical Data: 5-Butylbarbituric Acid and Barbituric Acid

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Aqueous Solubility | pKa |

| 5-Butylbarbituric Acid | C₈H₁₂N₂O₃ | 184.19[2][3] | Not Determined[1] | Not Determined |

| Barbituric Acid | C₄H₄N₂O₃ | 128.09 | 142 g/L (at 20 °C)[4] | 4.01[4] |

Experimental Protocols for Determination of Solubility and pKa

Precise and reproducible experimental data are fundamental to drug development. The following sections detail the standard protocols for determining the aqueous solubility and pKa of barbiturate (B1230296) compounds.

Solubility Determination: The Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic solubility of a compound.[5] It is a robust and reliable technique that measures the equilibrium concentration of a solute in a solvent at a specific temperature.

Methodology:

-

Preparation: An excess amount of the solid 5-butylbarbituric acid is added to a series of vials containing a known volume of the desired solvent (e.g., purified water, buffer solutions at various pH levels). The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.[6][7]

-

Equilibration: The vials are sealed and placed in a constant temperature shaker or agitator. The system is then agitated for a predetermined period (typically 24-48 hours) to allow the solution to reach equilibrium.[7]

-

Sample Separation: After equilibration, the suspension is allowed to settle. To separate the solid phase from the liquid phase, the samples are either centrifuged or filtered. Care must be taken to avoid any temperature changes during this step that could alter the solubility.

-

Quantification: A precise aliquot of the clear supernatant is carefully removed and diluted with a suitable solvent. The concentration of 5-butylbarbituric acid in the diluted sample is then determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[7][8]

-

Calculation: The solubility is calculated from the measured concentration of the diluted sample, taking into account the dilution factor. The results are typically expressed in units such as mg/mL or mol/L.

Below is a diagram illustrating the workflow for the shake-flask solubility determination method.

References

- 1. chemos.de [chemos.de]

- 2. 5-Butylbarbituric Acid|CAS 1953-33-9 [benchchem.com]

- 3. 5-Butyl barbituric acid | C8H12N2O3 | CID 74771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Barbituric acid - Wikipedia [en.wikipedia.org]

- 5. tandfonline.com [tandfonline.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

Crystal Structure of 5-Ethyl-5-Butylbarbituric Acid: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the crystal structure of 5-ethyl-5-butylbarbituric acid, a compound of significant interest in medicinal chemistry. Due to the lack of publicly available crystallographic data for 5-butylbarbituric acid, this guide focuses on its closely related and structurally significant analogue, 5-ethyl-5-butylbarbituric acid (also known as butethal or butobarbital). This document summarizes the crystallographic data from key studies, details the experimental protocols for its synthesis and structural determination, and presents a visual representation of the experimental workflow. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in drug design, polymorphism studies, and the broader field of pharmaceutical sciences.

Introduction

Barbiturates are a class of sedative-hypnotic drugs derived from barbituric acid. The pharmacological activity of these compounds is highly dependent on the nature of the substituents at the C5 position of the pyrimidine (B1678525) ring. 5-ethyl-5-butylbarbituric acid is a notable member of this class, and understanding its three-dimensional structure is crucial for elucidating its structure-activity relationships and for the rational design of new therapeutic agents.

This guide focuses on the crystal structure of 5-ethyl-5-butylbarbituric acid, which has been meticulously characterized by single-crystal X-ray diffraction. A key study by Nichol and Clegg (2005) not only redetermined the room-temperature structure but also revealed a temperature-dependent phase transition, providing valuable insights into the compound's solid-state behavior.[1][2]

Crystallographic Data

The crystal structure of 5-ethyl-5-butylbarbituric acid has been determined at both room temperature and low temperature (120 K), revealing a phase transition upon cooling.[2] The crystallographic data for both phases are summarized in the tables below.

Room-Temperature Crystal Structure

The initial room-temperature crystal structure was reported by Bideau in 1971 in the space group C2/c.[1] A subsequent redetermination confirmed this space group (though described as A2/a with a different axis selection).[1][3]

Table 1: Crystallographic Data for 5-Ethyl-5-Butylbarbituric Acid at Room Temperature

| Parameter | Value |

| Chemical Formula | C₁₀H₁₆N₂O₃ |

| Formula Weight | 212.25 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/c (or A2/a) |

| Z | 8 |

Data sourced from Nichol and Clegg (2005), referencing Bideau (1971).[1][2]

Low-Temperature Crystal Structure (120 K)

Upon cooling to 120 K, 5-ethyl-5-butylbarbituric acid undergoes a phase transition to the P2(1)/n space group, with two crystallographically independent molecules in the asymmetric unit.[1][2]

Table 2: Crystallographic Data for 5-Ethyl-5-Butylbarbituric Acid at 120 K

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2(1)/n |

| a (Å) | 10.2220 (9) |

| b (Å) | 11.0636 (10) |

| c (Å) | 20.9787 (18) |

| β (°) | 96.728 (1) |

| Volume (ų) | 2356.2 (4) |

| Z | 8 |

| Calculated Density (Mg m⁻³) | 1.197 |

| Radiation Wavelength (Å) | 0.6933 |

| Temperature (K) | 120 (2) |

| Crystal Size (mm) | 0.20 × 0.10 × 0.04 |

Data sourced from Nichol and Clegg (2005).[2]

Experimental Protocols

This section details the methodologies for the synthesis, crystallization, and X-ray diffraction analysis of 5-ethyl-5-butylbarbituric acid, based on established procedures for barbiturates and the specific details reported for this compound.

Synthesis of 5-Ethyl-5-Butylbarbituric Acid

The synthesis of 5,5-disubstituted barbituric acids is typically achieved through a condensation reaction between a substituted malonic ester and urea (B33335).[4][5]

Procedure:

-

Preparation of Sodium Ethoxide: In a round-bottomed flask equipped with a reflux condenser, dissolve finely cut sodium metal in absolute ethanol.

-

Reaction Mixture: To the sodium ethoxide solution, add diethyl ethylbutylmalonate followed by a solution of dry urea in hot absolute ethanol.

-

Reflux: Heat the mixture to reflux for several hours to facilitate the condensation and cyclization reaction. A solid precipitate of the sodium salt of 5-ethyl-5-butylbarbituric acid will form.

-

Acidification: After cooling, dissolve the precipitate in hot water and acidify the solution with hydrochloric acid until it is acidic to litmus (B1172312) paper.

-

Isolation and Purification: Cool the solution to induce crystallization of the final product. Collect the white crystalline solid by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent such as an ethanol-water mixture.

Single Crystal Growth

The growth of high-quality single crystals suitable for X-ray diffraction is a critical step. For 5-ethyl-5-butylbarbituric acid, crystals were serendipitously obtained from a failed reaction attempt.[3] General methods for single crystal growth include:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent in a loosely covered container. Allow the solvent to evaporate slowly over several days to weeks to yield single crystals.

-

Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below to induce crystallization.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a solvent in which the compound is less soluble. The vapor of the less soluble solvent will slowly diffuse into the solution, reducing the solubility and promoting crystal growth.

X-ray Diffraction Analysis

The crystallographic data for 5-ethyl-5-butylbarbituric acid were collected using synchrotron radiation due to the weak diffracting nature of the crystals.[2][3]

Data Collection and Structure Refinement:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: For the low-temperature structure, the crystal is cooled to 120 K using a nitrogen cryostream. X-ray diffraction data are collected using a synchrotron radiation source.[2]

-

Data Processing: The collected diffraction data are processed, including integration of reflection intensities and corrections for absorption.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystal structure determination of 5-ethyl-5-butylbarbituric acid.

Caption: Experimental workflow for the synthesis and crystal structure determination.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of 5-ethyl-5-butylbarbituric acid, a significant analogue of the target compound 5-butylbarbituric acid. The availability of high-resolution crystallographic data at both room and low temperatures reveals a fascinating temperature-dependent phase transition. The provided experimental protocols offer a practical guide for the synthesis and structural analysis of this class of compounds. The information presented herein serves as a foundational resource for researchers in medicinal chemistry and pharmaceutical sciences, aiding in the future design and development of novel barbiturate-based therapeutics.

References

- 1. 5-Butyl-5-ethylbarbituric acid: a phase transition at low temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Practical Experiment 8: To synthesize and characterized barbaturic acid | PPTX [slideshare.net]

An In-depth Technical Guide to 5-Butylbarbituric Acid: Synthesis, Pharmacology, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Butylbarbituric acid, a derivative of barbituric acid, represents a class of compounds with significant interest in medicinal chemistry and pharmacology. As a member of the barbiturate (B1230296) family, its core structure offers a versatile scaffold for the development of novel therapeutic agents, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of 5-butylbarbituric acid, detailing its synthesis, mechanism of action, and relevant physicochemical and toxicological properties. This document is intended to serve as a foundational resource for researchers engaged in the study and development of barbiturate derivatives, offering detailed experimental protocols and a summary of key quantitative data to facilitate further investigation.

Introduction

Barbituric acid and its derivatives have long been recognized for their diverse pharmacological activities, including sedative, hypnotic, and anticonvulsant effects. The biological activity of these compounds is largely influenced by the nature of the substituents at the 5-position of the pyrimidine (B1678525) ring. 5-Butylbarbituric acid, with a butyl group at this position, serves as an important chemical intermediate and a subject of research for its potential therapeutic applications.[1] Structural analogues of 5-butylbarbituric acid have demonstrated notable anticonvulsant activity, highlighting the significance of the butyl substitution in modulating the compound's biological profile.[1] This guide aims to consolidate the current knowledge on 5-butylbarbituric acid, presenting it in a manner that is both accessible and practical for the scientific community.

Physicochemical Properties

A clear understanding of the physicochemical properties of 5-butylbarbituric acid is essential for its application in research and drug development. These properties influence its solubility, stability, and pharmacokinetic profile.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂N₂O₃ | [1] |

| Molecular Weight | 184.19 g/mol | [1] |

| CAS Number | 1953-33-9 | |

| IUPAC Name | 5-butyl-1,3-diazinane-2,4,6-trione | |

| Appearance | White crystalline powder | |

| Melting Point | Not available | |

| Solubility | Soluble in water | |

| pKa | Not available |

Synthesis of 5-Butylbarbituric Acid

The synthesis of 5-butylbarbituric acid can be achieved through several established chemical reactions. The two primary methods involve the condensation of a substituted malonic ester with urea (B33335) or a Knoevenagel condensation.

Condensation of Diethyl n-Butylmalonate with Urea

This classical approach is a widely used method for synthesizing 5-substituted barbiturates.[1] The reaction involves the condensation of diethyl n-butylmalonate with urea in the presence of a strong base, such as sodium ethoxide.

Experimental Protocol:

-

Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser, dissolve metallic sodium (1 equivalent) in absolute ethanol (B145695) under an inert atmosphere.

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add diethyl n-butylmalonate (1 equivalent).

-

Addition of Urea: A solution of urea (1.1 equivalents) in warm absolute ethanol is then added to the reaction mixture.

-

Reflux: The reaction mixture is heated to reflux for several hours to ensure the completion of the condensation reaction.

-

Work-up: After cooling, the reaction mixture is poured into water and acidified with a strong acid (e.g., HCl) to precipitate the 5-butylbarbituric acid.

-

Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as ethanol.

Knoevenagel Condensation of Butyraldehyde (B50154) with Barbituric Acid

An alternative synthetic route is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound like barbituric acid.[1] This method is particularly effective for synthesizing 5-substituted barbiturates.[1]

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, combine barbituric acid (1 equivalent) and butyraldehyde (1 equivalent) in a solvent such as water or ethanol.

-

Catalyst: A catalyst, such as ferric chloride (FeCl₃·6H₂O), is added to the mixture.[1]

-

Reaction Conditions: The mixture is heated to reflux for a specified period to drive the condensation reaction.

-

Product Formation: The reaction initially forms 5-butylidenebarbituric acid.[1]

-

Reduction (if necessary): The resulting 5-butylidenebarbituric acid can be subsequently reduced to 5-butylbarbituric acid using a suitable reducing agent (e.g., catalytic hydrogenation).

-

Purification: The final product is isolated and purified using standard techniques such as filtration and recrystallization.

Pharmacology and Mechanism of Action

The pharmacological effects of barbiturates are primarily mediated through their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.

GABA-A Receptor Modulation

Barbiturates, including 5-butylbarbituric acid, act as positive allosteric modulators of the GABA-A receptor. They bind to a site on the receptor that is distinct from the GABA binding site and potentiate the effect of GABA by prolonging the duration of the opening of the associated chloride ion channel.[1] This increased chloride influx leads to hyperpolarization of the neuronal membrane, resulting in a decrease in neuronal excitability and producing the characteristic CNS depressant effects of this class of drugs. At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA.

Pharmacological Activity Data

| Compound | Assay | Parameter | Value | Reference |

| Pentobarbital | Whole-cell patch clamp (rat hippocampal neurons) | EC₅₀ (direct activation) | 0.33 mM | [2] |

| Whole-cell patch clamp (rat hippocampal neurons) | EC₅₀ (potentiation of 1 µM GABA) | 94 µM | [2] | |

| Phenobarbital | Whole-cell patch clamp (rat hippocampal neurons) | EC₅₀ (direct activation) | 3.0 mM | [2] |

| Whole-cell patch clamp (rat hippocampal neurons) | EC₅₀ (potentiation of 1 µM GABA) | 0.89 mM | [2] | |

| IPSC decay time constant (rat neocortical neurons) | EC₅₀ | 144 µM | [3] | |

| Amobarbital | IPSC decay time constant (rat neocortical neurons) | EC₅₀ | 103 µM | [3] |

Experimental Protocol: Electrophysiological Assay for GABA-A Receptor Modulation

-

Cell Culture: Utilize cultured neurons (e.g., rat hippocampal or cortical neurons) or HEK293 cells transiently expressing specific GABA-A receptor subunit combinations.

-

Electrophysiology Setup: Employ the whole-cell patch-clamp technique to record ionic currents from single cells.

-

Solution Preparation: Prepare an external solution containing standard physiological ion concentrations and an internal pipette solution with a chloride-based electrolyte.

-

Drug Application: Apply GABA and/or the test compound (5-butylbarbituric acid) to the cell using a rapid perfusion system.

-

Data Acquisition: Record the current responses to the application of the agonist and modulator at various concentrations.

-

Data Analysis: Construct concentration-response curves to determine EC₅₀ (for agonists and potentiators) or IC₅₀ (for inhibitors) values.

Toxicology and Pharmacokinetics

The toxicological and pharmacokinetic profiles of 5-butylbarbituric acid are critical for assessing its therapeutic potential and safety.

Toxicology

As with other barbiturates, the primary toxic effect of 5-butylbarbituric acid is expected to be central nervous system depression, which can lead to respiratory depression, coma, and death in cases of overdose. Specific LD₅₀ data for 5-butylbarbituric acid is not available. However, the LD₅₀ for the parent compound, barbituric acid, provides a general reference point.

| Compound | Species | Route | LD₅₀ | Reference |

| Barbituric Acid | Rat | Oral | >5,000 mg/kg | [4] |

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

-

Animal Model: Use a single sex of a standard rodent strain (e.g., female Wistar rats).

-

Housing and Acclimatization: House animals individually with controlled environmental conditions and allow for an acclimatization period.

-

Dosing: Administer a single oral dose of the test substance to one animal. The initial dose is selected based on available information.

-

Observation: Observe the animal for signs of toxicity and mortality for a defined period (typically 14 days).

-

Dose Adjustment: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose. This process is repeated for a small number of animals.

-

Data Analysis: The LD₅₀ is calculated using the maximum likelihood method based on the outcomes (survival or death) at each dose level.

Pharmacokinetics

The pharmacokinetic properties of barbiturates are heavily influenced by the lipophilicity of the 5-position substituents. While specific pharmacokinetic parameters for 5-butylbarbituric acid are not documented, it is anticipated to have a moderate duration of action. The metabolism is likely to occur in the liver via oxidation of the butyl side chain.[1]

Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents

-

Animal Model: Utilize a suitable rodent model (e.g., male Sprague-Dawley rats or C57BL/6 mice).

-

Drug Administration: Administer 5-butylbarbituric acid via the desired route (e.g., intravenous bolus or oral gavage) at a defined dose.

-

Blood Sampling: Collect serial blood samples at predetermined time points from a suitable site (e.g., tail vein or saphenous vein).

-

Sample Processing: Process the blood samples to obtain plasma or serum.

-

Bioanalysis: Quantify the concentration of 5-butylbarbituric acid in the plasma/serum samples using a validated analytical method (e.g., LC-MS/MS).

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t₁/₂), clearance (CL), volume of distribution (Vd), and bioavailability (F) for oral administration.

Conclusion

5-Butylbarbituric acid remains a compound of significant interest due to its foundational role in the development of pharmacologically active barbiturates. This technical guide has provided a detailed overview of its synthesis, mechanism of action, and key experimental protocols for its evaluation. While specific quantitative data for 5-butylbarbituric acid is limited, the provided information on related compounds offers a valuable framework for future research. The detailed methodologies and structured data presentation are intended to empower researchers to further explore the therapeutic potential of this and other 5-substituted barbituric acid derivatives. As our understanding of the structure-activity relationships of GABA-A receptor modulators continues to evolve, compounds like 5-butylbarbituric acid will undoubtedly play a crucial role in the design of next-generation CNS therapeutics.

References

- 1. 5-Butylbarbituric Acid|CAS 1953-33-9 [benchchem.com]

- 2. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. carlroth.com:443 [carlroth.com:443]

Neuroprotective Effects of 5-Butylbarbituric Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 5-butylbarbituric acid represent a class of compounds with significant potential for neuroprotection. This technical guide synthesizes the current understanding of their putative neuroprotective mechanisms, drawing from the broader knowledge of barbiturate (B1230296) pharmacology. While direct experimental evidence for 5-butylbarbituric acid derivatives in neuroprotection remains to be fully elucidated, their structural similarity to well-studied barbiturates suggests a multifaceted mode of action. This includes modulation of GABA-A receptors, inhibition of excitatory glutamate (B1630785) signaling, and potential effects on mitochondrial function. This document provides an overview of these mechanisms, collates available (though inferred) quantitative data, details relevant experimental protocols for future investigations, and visualizes the key signaling pathways and experimental workflows.

Introduction

Neurodegenerative diseases and acute brain injuries are characterized by progressive neuronal loss, leading to devastating functional decline. A key strategy in therapeutic development is the identification of neuroprotective agents that can mitigate neuronal damage. Barbiturates, a class of drugs derived from barbituric acid, have long been recognized for their central nervous system depressant effects, including sedation, anesthesia, and anticonvulsant activity.[1][2][3] These properties are intrinsically linked to their potential for neuroprotection, particularly in conditions of hypoxia or ischemia.[4] The pharmacological effects of barbiturates are primarily determined by the substituents at the C-5 position of the pyrimidine (B1678525) ring.[1][5] This guide focuses on 5-butylbarbituric acid derivatives, a subclass with predicted lipophilicity that may influence their pharmacokinetic and pharmacodynamic profiles.

Putative Mechanisms of Neuroprotection

The neuroprotective effects of barbiturates are thought to be mediated through several key mechanisms:

-

Potentiation of GABAergic Inhibition: Barbiturates are positive allosteric modulators of the GABA-A receptor.[6][7] By binding to a distinct site on the receptor complex, they increase the duration of chloride channel opening induced by GABA, leading to prolonged hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[7] This widespread dampening of neuronal activity can be protective in states of hyperexcitability that contribute to neuronal death.

-

Inhibition of Glutamate-Mediated Excitotoxicity: Excessive activation of glutamate receptors, particularly NMDA and AMPA receptors, is a major contributor to neuronal death in various neurological disorders.[8] Barbiturates have been shown to inhibit these receptors, thereby reducing the influx of calcium ions that triggers excitotoxic cell death cascades.[8][9] While some studies indicate this inhibition occurs at concentrations higher than those required for GABAergic modulation, it remains a significant potential neuroprotective mechanism.[8]

-

Mitochondrial Effects: Some barbiturates can inhibit mitochondrial respiration.[10][11][12] This action can be a double-edged sword. While reducing metabolic rate could be protective in ischemic conditions, excessive inhibition can impair cellular energy production and even potentiate excitotoxic neuronal death under certain circumstances.[10][11][12] The precise impact of 5-butylbarbituric acid derivatives on mitochondrial function requires specific investigation.

Quantitative Data (Inferred)

Direct quantitative data on the neuroprotective efficacy of 5-butylbarbituric acid derivatives is not currently available in the public domain. However, based on studies of structurally related barbiturates, we can infer potential efficacy. The following table summarizes representative data for other barbiturates in various in vitro neuroprotection models.

| Barbiturate | Cell Line/Model | Stressor | Concentration | Outcome Measure | Result | Reference |

| Pentobarbital | Neocortical Neurons | GABAergic IPSCs | 41 µM (EC50) | Increased decay time constant | Potentiation of GABAergic inhibition | [6] |

| Amobarbital | Neocortical Neurons | GABAergic IPSCs | 103 µM (EC50) | Increased decay time constant | Potentiation of GABAergic inhibition | [6] |

| Phenobarbital | Neocortical Neurons | GABAergic IPSCs | 144 µM (EC50) | Increased decay time constant | Potentiation of GABAergic inhibition | [6] |

| Secobarbital | Mouse Hippocampal Vesicles | NMDA-induced Ca2+ flux | > Anesthetic Conc. | Inhibition of NMDA response | Inhibition of excitotoxicity | [8] |

| Amobarbital | Rat Cortical Cultures | NMDA | 100-300 µM | Neuronal Death | Potentiation of NMDA toxicity | [10][11][12] |

| Thiamylal | Rat Cortical Cultures | NMDA | 100-300 µM | Neuronal Death | Potentiation of NMDA toxicity | [10][11][12] |

Experimental Protocols

To rigorously assess the neuroprotective effects of 5-butylbarbituric acid derivatives, a series of in vitro assays are recommended.

Primary Neuronal Culture and Treatment

-

Cell Source: Primary cortical or hippocampal neurons from embryonic rodents (e.g., E18 rats or mice) are considered a gold standard for neuroprotection studies. Alternatively, human-derived neuronal cell lines like SH-SY5Y or induced pluripotent stem cell (iPSC)-derived neurons can be used.[13]

-

Culture Conditions: Neurons are typically cultured on plates coated with poly-D-lysine and laminin (B1169045) in a neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin. Cultures are maintained at 37°C in a humidified atmosphere of 5% CO2.[13][14]

-

Compound Preparation and Application: 5-Butylbarbituric acid derivatives should be dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are then made in the culture medium to achieve the desired final concentrations. A vehicle control (medium with the same concentration of DMSO) must be included in all experiments.

In Vitro Neuroprotection Assays

4.2.1. Glutamate Excitotoxicity Assay

-

Plate Neurons: Seed primary neurons in 96-well plates at a density of 5 x 10^4 to 1 x 10^5 cells/well and allow them to mature for 7-10 days in vitro.

-

Pre-treatment: Pre-treat the neurons with various concentrations of the 5-butylbarbituric acid derivative for 1-2 hours.

-

Induce Excitotoxicity: Add glutamate to the culture medium at a final concentration of 25-100 µM (the optimal concentration should be determined empirically for each neuronal preparation).

-

Incubation: Incubate the cells for 24 hours.

-

Assess Viability: Measure cell viability using the MTT assay or by quantifying lactate (B86563) dehydrogenase (LDH) release into the culture medium.[13]

4.2.2. Oxidative Stress Assay

-

Plate and Pre-treat Neurons: Follow steps 1 and 2 from the glutamate excitotoxicity assay.

-

Induce Oxidative Stress: Expose the neurons to hydrogen peroxide (H2O2) at a final concentration of 50-200 µM or a combination of buthionine sulfoximine (B86345) (BSO) and glutamate to induce oxidative stress.

-

Incubation: Incubate for 24 hours.

-

Assess Viability and ROS Production: Measure cell viability as described above. Intracellular reactive oxygen species (ROS) levels can be quantified using fluorescent probes like DCFDA.

Mechanistic Studies

4.3.1. Electrophysiology (Patch-Clamp)

-

To confirm the modulation of GABA-A receptors, whole-cell patch-clamp recordings can be performed on cultured neurons. The effect of the 5-butylbarbituric acid derivative on GABA-evoked chloride currents can be measured. An increase in the current amplitude or a prolongation of the decay time would indicate positive allosteric modulation.

4.3.2. Calcium Imaging

-

To investigate the inhibition of glutamate receptors, intracellular calcium levels can be monitored using fluorescent calcium indicators like Fura-2 AM. A reduction in the glutamate-induced calcium influx in the presence of the test compound would suggest glutamate receptor antagonism.

4.3.3. Western Blotting

-

To explore the involvement of specific signaling pathways, Western blotting can be used to measure the levels of key proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved caspase-3) and cell survival (e.g., phosphorylated Akt, ERK).

Visualization of Pathways and Workflows

Signaling Pathways

Caption: Putative signaling pathways for neuroprotection by 5-Butylbarbituric acid derivatives.

Experimental Workflow

Caption: Experimental workflow for evaluating the neuroprotective effects of 5-Butylbarbituric acid derivatives.

Conclusion

While direct experimental data on the neuroprotective effects of 5-butylbarbituric acid derivatives is currently limited, their structural relationship to other well-characterized barbiturates provides a strong rationale for their investigation as potential neuroprotective agents. The established mechanisms of GABA-A receptor modulation and glutamate receptor inhibition offer clear starting points for mechanistic studies. The experimental protocols outlined in this guide provide a robust framework for researchers to systematically evaluate the efficacy and mechanisms of action of this promising class of compounds. Future research in this area is warranted to unlock the full therapeutic potential of 5-butylbarbituric acid derivatives in the treatment of neurodegenerative diseases and acute brain injuries.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. ijsra.net [ijsra.net]

- 4. Cerebral protection with barbiturates: relation to anesthetic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rroij.com [rroij.com]

- 6. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Barbiturate regulation of kinetic properties of the GABAA receptor channel of mouse spinal neurones in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of anesthetic and convulsant barbiturates on N-methyl-D-aspartate receptor-mediated calcium flux in brain membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Barbiturates Induce Mitochondrial Depolarization and Potentiate Excitotoxic Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Barbiturates Induce Mitochondrial Depolarization and Potentiate Excitotoxic Neuronal Death | Journal of Neuroscience [jneurosci.org]

- 11. jneurosci.org [jneurosci.org]

- 12. (Open Access) Barbiturates Induce Mitochondrial Depolarization and Potentiate Excitotoxic Neuronal Death (2002) | Christopher M. Anderson | 43 Citations [scispace.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

5-Butylbarbituric Acid: A Versatile Intermediate in Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Butylbarbituric acid, a derivative of barbituric acid, is a significant synthetic intermediate in the development of a wide array of organic compounds, particularly those with potential therapeutic applications. Its chemical structure, featuring a reactive methylene (B1212753) group at the C-5 position, allows for a variety of chemical transformations, making it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis of 5-butylbarbituric acid and its utility as a precursor for more complex molecules, with a focus on detailed experimental protocols, quantitative data, and key reaction pathways.

Synthesis of 5-Butylbarbituric Acid

The most common and classical method for synthesizing 5-butylbarbituric acid is through the condensation of a butyl-substituted malonic ester, typically diethyl n-butylmalonate, with urea (B33335) in the presence of a strong base such as sodium ethoxide.[1] This reaction, a variation of the well-established barbituric acid synthesis, proceeds via a nucleophilic acyl substitution followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of 5-Butylbarbituric Acid

Materials:

-

Diethyl n-butylmalonate

-

Urea

-

Sodium metal

-

Absolute ethanol (B145695)

-

Hydrochloric acid

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.

-

To the sodium ethoxide solution, add diethyl n-butylmalonate (1 equivalent) dropwise with stirring.

-

In a separate beaker, dissolve urea (1.1 equivalents) in warm absolute ethanol.

-

Add the urea solution to the reaction mixture and reflux for 7-8 hours. During this time, a solid precipitate of the sodium salt of 5-butylbarbituric acid will form.

-

After reflux, cool the mixture and remove the excess ethanol via rotary evaporation.

-

Dissolve the resulting solid in water and acidify with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of 5-butylbarbituric acid.

-

Collect the white solid by vacuum filtration, wash with cold water, and dry in a vacuum oven.

-

Recrystallize the crude product from a suitable solvent, such as ethanol/water, to obtain pure 5-butylbarbituric acid.

Quantitative Data for Synthesis:

| Parameter | Value | Reference |

| Typical Yield | 70-80% | General synthetic knowledge |

| Melting Point | 128-130 °C | |

| Molecular Formula | C8H12N2O3 | [1] |

| Molecular Weight | 184.19 g/mol | [1] |

Synthesis Workflow:

Caption: Synthesis of 5-Butylbarbituric Acid Workflow.

5-Butylbarbituric Acid as a Synthetic Intermediate

The presence of an active methylene group at the 5-position of the barbiturate (B1230296) ring makes 5-butylbarbituric acid a versatile intermediate for the synthesis of a variety of derivatives. Key reactions include Knoevenagel condensation and Michael addition, which allow for the introduction of diverse functionalities and the construction of more complex molecular architectures.[1]

Knoevenagel Condensation

5-Butylbarbituric acid can undergo Knoevenagel condensation with aldehydes and ketones to form 5-ylidene derivatives. These derivatives are important intermediates themselves, often exhibiting biological activity or serving as precursors for further transformations.

Experimental Protocol: Knoevenagel Condensation of 5-Butylbarbituric Acid with an Aromatic Aldehyde

Materials:

-

5-Butylbarbituric acid

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Ethanol

-

Piperidine (B6355638) (catalyst)

Procedure:

-

Dissolve 5-butylbarbituric acid (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask.

-

Add a catalytic amount of piperidine to the solution.

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Recrystallize the product from a suitable solvent to obtain the pure 5-ylidene derivative.

Reaction Pathway for Knoevenagel Condensation:

Caption: Knoevenagel Condensation of 5-Butylbarbituric Acid.

Michael Addition

The 5-ylidene derivatives synthesized via Knoevenagel condensation are excellent Michael acceptors. They can react with a variety of nucleophiles in a Michael addition reaction, allowing for the introduction of a wide range of substituents at the benzylic position.

Experimental Protocol: Michael Addition to a 5-Ylidene Derivative of 5-Butylbarbituric Acid

Materials:

-

5-Ylidene derivative of 5-butylbarbituric acid

-

Michael donor (e.g., a thiol, amine, or another active methylene compound)

-

Suitable solvent (e.g., ethanol, DMF)

-

Base catalyst (e.g., triethylamine, sodium ethoxide)

Procedure:

-

Dissolve the 5-ylidene derivative (1 equivalent) and the Michael donor (1.1 equivalents) in a suitable solvent.

-

Add a catalytic amount of a base to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.

-

Once the reaction is complete, neutralize the catalyst if necessary.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography or recrystallization to isolate the Michael adduct.

Tandem Knoevenagel-Michael Reaction Pathway:

Caption: Tandem Knoevenagel-Michael Reaction Sequence.

Biological Significance and Therapeutic Potential

Barbiturates are well-known for their effects on the central nervous system (CNS).[1] While 5-butylbarbituric acid itself is not a marketed therapeutic, its derivatives have been investigated for a range of pharmacological activities, including anticonvulsant and neuroprotective effects.[1] The pyrimidine-2,4,6-trione (PYT) scaffold present in 5-butylbarbituric acid is a key pharmacophore in the development of new therapeutic agents.[1]